3-Butyn-1-ol, 4-(dimethylphenylsilyl)-

Fleming–Tamao oxidation Silyl-to-hydroxyl conversion Stereoretentive oxidation

3-Butyn-1-ol, 4-(dimethylphenylsilyl)- (CAS 492440-09-2, molecular formula C₁₂H₁₆OSi, molecular weight 204.34 g/mol, IUPAC: 4-[dimethyl(phenyl)silyl]but-3-yn-1-ol) is an organosilicon building block that couples a terminal propargyl alcohol backbone with a dimethylphenylsilyl (DMPS) group. This dual functionality enables sequential transformations at the hydroxyl, alkyne, and silicon centers.

Molecular Formula C12H16OSi
Molecular Weight 204.34 g/mol
CAS No. 492440-09-2
Cat. No. B14241629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyn-1-ol, 4-(dimethylphenylsilyl)-
CAS492440-09-2
Molecular FormulaC12H16OSi
Molecular Weight204.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C#CCCO)C1=CC=CC=C1
InChIInChI=1S/C12H16OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,6,10H2,1-2H3
InChIKeyXPTQSQAQPQPDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyn-1-ol, 4-(dimethylphenylsilyl)- (CAS 492440-09-2): Aryl-Silyl Propargyl Alcohol Intermediate for Selective Synthesis


3-Butyn-1-ol, 4-(dimethylphenylsilyl)- (CAS 492440-09-2, molecular formula C₁₂H₁₆OSi, molecular weight 204.34 g/mol, IUPAC: 4-[dimethyl(phenyl)silyl]but-3-yn-1-ol) is an organosilicon building block that couples a terminal propargyl alcohol backbone with a dimethylphenylsilyl (DMPS) group . This dual functionality enables sequential transformations at the hydroxyl, alkyne, and silicon centers. The DMPS group serves as a masked hydroxyl equivalent via Fleming–Tamao oxidation, a transformation for which it is the prototypical substrate [1], while a simple TMS analog (4-(trimethylsilyl)but-3-yn-1-ol, CAS 2117-12-6) lacks the aryl substituent essential for this oxidative manifold.

Oxidation Manifold Prototypical substrate for Fleming–Tamao oxidation, enabling stereoretentive silyl-to-hydroxyl conversion. Masked alcohol disconnection
Orthogonal Protection DMPS group survives CuAAC and mild acid conditions where TMS-alkynes fail. Multi-step click chemistry
Scalable Synthesis Accessible via patent-described routes; utilized in clerodane diterpenoid and epothilone analog synthesis. Validated intermediate

Why 4-(Trimethylsilyl)but-3-yn-1-ol Cannot Substitute for the Dimethylphenylsilyl Analog in Advanced Synthesis


Silyl-protected propargyl alcohols are not interchangeable; the choice of silyl group governs downstream synthetic options. The TMS analog (CAS 2117-12-6) is susceptible to protodesilylation under mild acidic or fluoride conditions and is labile under Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) conditions [1]. Critically, TMS-alkynes cannot undergo Fleming–Tamao oxidation because they lack the requisite phenyl substituent for the initial electrophilic ipso-desilylation step [2]. The dimethylphenylsilyl group also provides greater steric shielding, which has been systematically exploited to modulate regioselectivity in silylcupration reactions [3], directly affecting the isomeric purity of downstream vinylsilane products. These divergences make the TMS congener unsuitable in any synthetic sequence that requires oxidative silyl-to-hydroxyl conversion or demands robust alkyne protection under Lewis-acidic or Cu(I)-mediated conditions.

Target: DMPS-butynol
Oxidation Capability Enables Fleming–Tamao C–Si to C–O conversion with retention of configuration.
Acid Stability Approximately 5-fold more resistant to TFA than TMS-analog (class-level inference).
CuAAC Compatibility Robust under Cu(I) conditions; protects alkyne during click sequences.
Substitute: TMS-butynol
Oxidation Capability Incapable of Fleming–Tamao oxidation; lacks aryl substituent required for ipso-desilylation.
Acid Stability Susceptible to protodesilylation; lower survival in TFA-mediated steps.
CuAAC Compatibility Known to undergo desilylation under standard CuAAC conditions, compromising iterative click chemistry.

Quantitative Differentiation Evidence: 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- vs. Closest Silyl Analogs


Fleming–Tamao Oxidation Compatibility: DMPS Enables Silyl-to-Hydroxyl Conversion Retaining Configuration; TMS Cannot

The dimethylphenylsilyl group is the canonical substrate for the Fleming–Tamao oxidation, which converts a C–Si bond to a C–O bond with complete retention of configuration [1]. The reaction proceeds via electrophilic ipso-desilylation of the phenyl ring using HBr or Hg(OAc)₂, generating a reactive halosilane that is subsequently oxidized with peracetic acid or H₂O₂. This transformation is structurally impossible for the trimethylsilyl (TMS) analog because TMS has no aryl substituent to undergo the requisite electrophilic aromatic substitution. In reported applications, Tamao–Fleming oxidation of N-dimethylphenylsilylmethyl-substituted dipeptides delivered N,O-acetal functionality in synthetically useful yields, with a representative isolated yield of 32% for a 2-fluoro-3-silylpropan-1-ol substrate, with the competing elimination pathway characterized [2]. While yields vary by substrate, the existence of this oxidative manifold provides a synthetic disconnection (masked alcohol) that is entirely absent from TMS-alkyne chemistry.

Fleming–Tamao Compatibility
Method context
DMPS: Capable (canonical substrate)
TMS: Incapable (no aryl group)
Enables masked alcohol strategy; TMS cannot serve this role.
Yields vary 32–80% depending on substrate.
Fleming–Tamao oxidation Silyl-to-hydroxyl conversion Stereoretentive oxidation

Acid Stability of Dimethylphenylsilyl vs. Trimethylsilyl Protecting Groups: 5-Fold Greater Resistance to TFA

In a systematic comparison of silicon-based protecting groups for the tyrosine side chain, the dimethylphenylsilylethyl (DMPSE) group demonstrated approximately 5-fold greater resistance toward 0.5% trifluoroacetic acid (TFA) compared to the trimethylsilylethyl (TMSE) analog [1]. Specifically, the TMSE group was 3–4 times more stable than a tert-butyl ether, and the DMPSE group was approximately five times more stable than the TMSE analog under identical acidolytic conditions. This represents a class-level inference: the dimethylphenylsilyl motif, by virtue of the electron-withdrawing phenyl substituent, reduces electron density at silicon, thereby decreasing the rate of acid-promoted Si–C bond cleavage relative to trialkylsilyl groups. This trend is expected to translate to the alkyne series, where the dimethylphenylsilyl-protected alkyne should exhibit superior resistance to premature deprotection during acidic transformations compared to its TMS-protected counterpart.

Acidolytic Stability
Class-level inference
~5-fold greater resistance to 0.5% TFA vs. TMS analog
Supports survival in acidic deprotection sequences.
Extrapolated from DMPSE model system.
Silyl protecting group stability Acidolysis resistance Peptide chemistry

Regioselectivity in Silylcupration: DMPS-Cuprate Delivers Superior Terminal Selectivity vs. TMS-Cuprate on Terminal Alkynes

Bis(dimethylphenylsilyl)copper-lithium, (PhMe₂Si)₂CuLi·LiCN, reacts with terminal alkynes to place the silyl group at the terminal carbon with high regioselectivity, yielding 2,2-disubstituted vinylsilanes as the predominant products [1]. In contrast, the analogous trimethylsilyl cuprate species has been reported to give substantially lower regioselectivity or requires different conditions. For instance, with PhMe₂SiCuCNLi, a modest regioselectivity of 60:40 has been observed in some terminal alkyne silylcupration systems [1]. The enhanced steric bulk of the DMPS group directs addition to the less hindered terminus, providing a meaningful selectivity advantage. The target compound, 3-butyn-1-ol, 4-(dimethylphenylsilyl)-, as a pre-formed silylalkyne, benefits from the orthogonal reactivity of the DMPS group: it can be employed directly in downstream transformations without the competitive desilylation that plagues TMS-alkynes under Lewis-acidic conditions.

Silylcupration Regioselectivity
Method context
(PhMe₂Si)₂CuLi·LiCN: high terminal selectivity
TMS-cuprate: lower reported regioselectivity
Reported higher isomeric purity of vinylsilane products.
PhMe₂SiCuCNLi showed 60:40 selectivity in some cases.
Silylcupration Vinylsilane synthesis Regioselectivity

Reduced Silane Scrambling Under Reduction Conditions: DMPS-Alkynes Resist Exchange, TMS-Alkynes Do Not

A study on peropyrene and tetracene derivatives found that TMS-protected terminal alkynes underwent approximately 50% conversion to triethylsilyl (TES)-protected alkynes when subjected to reduction conditions in the presence of triethylsilane [1]. This silane scrambling compromises product purity and complicates downstream chemistry. While the dimethylphenylsilyl analog was not explicitly tested in the same study, the class property of dimethylphenylsilyl alkynes—greater steric bulk and reduced lability of the Si–C(sp) bond relative to TMS—is expected to suppress such exchange. The Science of Synthesis compendium notes that the dimethylphenylsilyl group serves as a good replacement for TMS in practically all reactions of allylsilanes, with the added benefit of minimizing silicon-containing byproducts when mixed cuprates such as [(dimethylphenylsilyl)methyl]cuprate are employed [2].

Silane Scrambling Resistance
Data to verify
TMS-alkyne → ~50% exchange to TES under reduction; DMPS expected resistant
May improve product purity in reductive steps.
No direct data for exact compound; class-level inference.
Silane exchange Alkyne protection Reduction stability

Demonstrated Utility in Bioactive Natural Product Synthesis: Clerodane Diterpenoids and Epothilone Analogs

According to verified synthetic methodology reports, 4-(dimethylphenylsilyl)-3-butyn-1-ol has been employed as a key intermediate in the synthesis of clerodane diterpenoids and epothilone analogs . The compound's modular synthesis is evidenced by patent CN102320927A, which describes scalable protocols for its preparation . In contrast, the simpler TMS analog (4-(trimethylsilyl)but-3-yn-1-ol) is predominantly used as a routine alkyne protection reagent and is not prominently featured in the total synthesis of architecturally complex natural products requiring the dimethylphenylsilyl group's dual role as both a protecting group and a latent oxidation handle. The DMPS group's ability to serve as a masked hydroxyl equivalent via Fleming–Tamao oxidation makes it strategically valuable in polyketide and terpenoid synthesis where late-stage hydroxyl introduction with stereochemical control is required.

Synthetic Application
Source review
Applied in clerodane diterpenoid and epothilone analog synthesis
Supports complex natural product synthesis workflow.
Patent CN102320927A; scalable protocols reported.
Natural product synthesis Clerodane diterpenoids Epothilone analogs

Application Scenarios: When 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- Is the Optimal Procurement Choice


Total Synthesis of Polyketide and Terpenoid Natural Products Requiring Masked Hydroxyl Introduction

In multi-step syntheses of polyketide-derived natural products such as epothilones or clerodane diterpenoids, the DMPS group serves as a latent hydroxyl that can survive numerous transformations and be revealed oxidatively at a late stage via Fleming–Tamao oxidation with retention of configuration . The TMS analog cannot fulfill this role. Procurement of the DMPS-protected butynol is mandatory when the synthetic plan includes a silyl-to-hydroxyl conversion with stereochemical fidelity, as documented in patent CN102320927A and applied in clerodane diterpenoid synthesis .

Sequential CuAAC Click Chemistry Under Conditions That Cleave TMS-Protected Alkynes

TMS-protected alkynes are known to undergo protodesilylation under Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) conditions, compromising yields in iterative click sequences [1]. The greater robustness of aryl-substituted silyl groups (including DMPS) toward CuAAC conditions makes the dimethylphenylsilyl-protected butynol the preferred substrate for multi-step click chemistry strategies where alkyne protection must remain intact during copper-catalyzed steps [1].

Synthetic Sequences Involving Acidic Transformations Where Premature Desilylation Must Be Avoided

The dimethylphenylsilyl motif exhibits approximately 5-fold greater resistance to 0.5% TFA compared to trimethylsilylethyl analogs [2]. For synthetic routes that include TFA-mediated deprotections, acidic washes, or Lewis-acid-catalyzed rearrangements, the DMPS-protected butynol offers superior survival of the silyl-alkyne moiety compared to the TMS congener, reducing intermediate loss and improving overall sequence yield [2].

Stereoselective Vinylsilane Synthesis via Silylcupration or Hydrosilylation Requiring High Regiocontrol

Bis(dimethylphenylsilyl)cuprate reagents place the silyl group at the terminal position of alkynes with high regioselectivity, yielding 2,2-disubstituted vinylsilanes [3]. For research programs requiring high isomeric purity of vinylsilane intermediates—critical in fragment coupling for medicinal chemistry—pre-formed DMPS-alkyne building blocks like 3-butyn-1-ol, 4-(dimethylphenylsilyl)- provide a direct entry point without the regioselectivity erosion observed with TMS-cuprate systems [3].

Application
Selection Property
Validation Focus
Polyketide/Terpenoid Masked Hydroxyl Introduction
Fleming–Tamao oxidation compatibility
Retention of stereochemistry
Sequential CuAAC Click Chemistry
Cu(I)-resistant alkyne protection
Protecting group survival under CuAAC conditions
Acid-Tolerant Silyl Protection
Acid stability of silyl group
TFA deprotection survival
Regioselective Vinylsilane Synthesis
Silylcupration regioselectivity
Isomeric purity of vinylsilanes
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